N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
The compound N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide features a benzodioxole carboxamide core substituted with a hydroxyethyl group bearing a 1-methylindole moiety.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-21-7-6-12-8-13(2-4-15(12)21)16(22)10-20-19(23)14-3-5-17-18(9-14)25-11-24-17/h2-9,16,22H,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSYCUBDYKEIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The benzo[d][1,3]dioxole moiety can be introduced via a Pd-catalyzed amination reaction using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base .
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various quinoline derivatives.
Reduction: The compound can be reduced to form simpler indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline derivatives, while reduction can yield simpler indole compounds .
Scientific Research Applications
Antiviral Applications
Research indicates that compounds with structural similarities to N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exhibit significant antiviral properties. A study demonstrated that derivatives of this compound could inhibit viral replication by interfering with nucleic acid synthesis and enhancing the immune response through the production of interferons .
Case Study: Influenza A Virus
A patent highlights small molecule inhibitors targeting influenza A RNA polymerase, suggesting that compounds like this compound could be effective against various strains of influenza due to their structural similarities to known antiviral agents .
Anticancer Applications
This compound has shown promise in cancer research. Studies have indicated that it can induce apoptosis in cancer cells and inhibit cell proliferation. The proposed mechanisms include:
- Inhibition of Topoisomerase II : Similar compounds have demonstrated the ability to inhibit this enzyme, crucial for DNA replication.
- Cell Cycle Arrest : Induction of cell cycle arrest at the G2/M phase has been observed, leading to reduced proliferation in cancer cell lines .
Data Table: Cytotoxicity Studies
| Compound | Cell Line | EC50 (µM) | Observations |
|---|---|---|---|
| N-(2-hydroxy...) | MRC-5 | 20 | Moderate toxicity observed |
| Related compounds | HeLa | 15 | Significant apoptosis induction |
| Other derivatives | A549 | 10 | High cytotoxicity |
Neuroprotective Applications
Emerging research suggests that this compound may also possess neuroprotective properties. Its ability to modulate neuroinflammatory responses and promote neuronal survival under stress conditions has been noted in preliminary studies. The compound's structural features may contribute to its interaction with neuroreceptors and signaling pathways involved in neuroprotection .
Summary of Research Findings
The diverse applications of this compound highlight its potential as a valuable compound in medicinal chemistry and pharmacology. Ongoing research is necessary to fully elucidate its mechanisms of action and therapeutic potential across various diseases.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound’s indole-containing hydroxyethyl side chain distinguishes it from other analogs. Key structural differences among related compounds include:
- Alkyl chains : S807 (N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide) has a heptan-4-yl group, optimizing umami receptor binding .
- Halogenated aryl groups : BNBC (6-bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide) includes a bromine atom and naphthyl group, critical for STING agonist activity .
- Methoxy and trifluoromethyl groups : IIc (N-(3-trifluoromethylphenyl) derivative) and HSD-2 (N-3,4-dimethoxyphenyl derivative) feature electron-withdrawing substituents influencing α-amylase inhibition and synthetic stability .
Metabolic and Toxicological Profiles
- IIc: No direct metabolic data, but hypoglycemic efficacy suggests favorable pharmacokinetics .
- BNBC: Administered intravenously with potent antitumor effects, implying systemic stability .
Physicochemical Properties
- HSD-2 and HSD-4 : Melting points 175–177°C and 150.5–152°C, respectively; characterized by NMR and HRMS .
- MDC and ADC: Monoclinic crystals with distinct energy gaps (3.54 eV vs. 3.96 eV), influencing electronic properties .
Discussion
The target compound’s indole-hydroxyethyl substituent may offer unique interactions with biological targets, such as neurotransmitter receptors or kinases, though this remains speculative. In contrast:
- S807 ’s alkyl chain enhances umami receptor binding, while BNBC ’s bromonaphthyl group optimizes STING activation.
- IIc ’s trifluoromethyl group improves metabolic stability and α-amylase inhibition.
The absence of a methylenedioxy group in the target compound (compared to MDC/ADC) could reduce cardiovascular activity but improve CNS permeability.
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 338.4 g/mol. It features an indole moiety, which is significant in many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₄ |
| Molecular Weight | 338.4 g/mol |
| CAS Number | 2034595-06-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including this compound. Research indicates that compounds with similar structures exhibit varying degrees of cytotoxicity against different cancer cell lines.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various benzodioxole derivatives against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines. Compounds containing carboxamide functionalities demonstrated significant anticancer activity, with IC₅₀ values indicating effective inhibition at low concentrations (e.g., IC₅₀ values for active compounds were around 3.94–9.12 mM) .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves modulation of cell cycle progression and induction of apoptosis. For instance, compound 2a was shown to reduce α-fetoprotein secretion in Hep3B cells significantly, indicating potential as a therapeutic agent in liver cancer .
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : It promotes programmed cell death through intrinsic pathways, which is crucial for eliminating malignant cells.
Additional Biological Activities
Besides its anticancer properties, derivatives of this compound may also exhibit other pharmacological effects:
Q & A
Advanced Research Question
- Indole substitution : Methylation at the 1-position of the indole ring enhances metabolic stability by reducing oxidative degradation, as observed in analogous compounds .
- Benzodioxole substituents : Electron-donating groups on the benzodioxole ring (e.g., methoxy) may improve binding affinity to serotonin receptors, based on SAR studies of related carboxamides .
- Hydroxyethyl linker : The hydroxyl group’s spatial orientation affects hydrogen bonding with target proteins, as demonstrated in molecular docking simulations of similar structures .
Q. Methodological Approach :
- Perform systematic substitutions using Suzuki-Miyaura cross-coupling for indole modifications .
- Compare IC50 values in enzyme inhibition assays (e.g., COX-2 or 5-HT receptor binding) to quantify activity changes .
What analytical techniques are critical for resolving contradictions in reported solubility and stability data?
Advanced Research Question
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) and stability (pH-dependent degradation) require:
- Dynamic Light Scattering (DLS) : To assess aggregation in aqueous solutions .
- Accelerated Stability Testing : Incubate the compound at varying pH (2–9) and temperatures (25–40°C), monitoring degradation via UPLC-MS .
- Crystallography : Single-crystal X-ray diffraction to confirm stereochemistry, as improper spatial arrangement can alter solubility .
Basic Research Question
- Target Identification : Use pull-down assays with biotinylated analogs to isolate interacting proteins from cancer cell lysates .
- Apoptosis Assays : Measure caspase-3/7 activation in treated cells (e.g., HeLa or MCF-7) via fluorometric substrates .
- Cell Cycle Analysis : Flow cytometry with propidium iodide staining to detect G1/S arrest, a common phenotype in indole-derived therapeutics .
Q. Advanced Follow-up :
- Combine RNA-seq and proteomics to identify downstream pathways (e.g., PI3K/AKT or NF-κB) perturbed by the compound .
What computational methods are effective for predicting metabolic pathways and toxicity risks?
Advanced Research Question
- ADMET Prediction : Use tools like SwissADME or ADMETLab 2.0 to simulate hepatic metabolism (e.g., cytochrome P450 oxidation of the indole ring) .
- Toxicity Profiling : Molecular dynamics simulations to assess binding to hERG channels, linked to cardiotoxicity in similar amides .
- Metabolite Identification : In silico fragmentation (e.g., CFM-ID) paired with in vitro microsomal assays to validate predicted metabolites .
How should researchers address discrepancies between in vitro and in vivo efficacy data?
Advanced Research Question
- Pharmacokinetic Analysis : Measure plasma half-life and bioavailability in rodent models; poor absorption may explain reduced in vivo activity .
- Tissue Distribution Studies : Radiolabel the compound (e.g., with ¹⁴C) to quantify accumulation in target organs vs. off-target tissues .
- Species-Specific Metabolism : Compare liver microsomal degradation rates across species (e.g., human vs. mouse) to identify metabolic liabilities .
What strategies optimize yield in large-scale synthesis without compromising purity?
Basic Research Question
- Flow Chemistry : Continuous synthesis reduces side reactions; reported yields for similar compounds improved by 20% compared to batch methods .
- Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling steps to minimize metal impurities .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction completion .
How does the compound’s stereochemistry impact its interaction with biological targets?
Advanced Research Question
- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate R and S configurations .
- Biological Testing : Compare enantiomers in receptor binding assays; for example, the R-configuration may exhibit 10-fold higher affinity for 5-HT2A receptors .
- Molecular Dynamics : Simulate docking poses to identify critical hydrogen bonds disrupted by stereochemical changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
